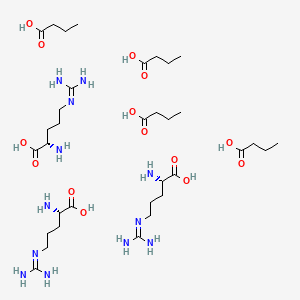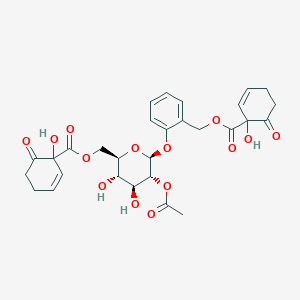
HCH-acetylsalicortin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HCH-acetylsalicortin is a lipopolysaccharide.
Applications De Recherche Scientifique
Enzymatic Decomposition in Salicaceae Phenolic Glucosides
Research has shown that the enzymatic catalysis of Salicaceae phenolic glucosides, including salicin and salicortin, results in the production of various compounds. Specifically, salicortin yields (+)-6-hydroxycyclohexen-2-one (6-HCH) when decomposed. The study of these enzymatic processes is significant for understanding the biochemical pathways and potential applications of these substances (Julkunen‐Tiitto & Meier, 1992).
Aerobic Degradation of Lindane
Research on the aerobic degradation of γ-Hexachlorocyclohexane (γ-HCH, lindane) in bacteria reveals insights into its biochemical and molecular basis. This degradation pathway is critical for understanding how γ-HCH, a halogenated organic insecticide causing environmental concerns, can be biologically processed. The study details how γ-HCH is transformed into various compounds, contributing to our understanding of environmental remediation techniques (Nagata et al., 2007).
Effects on Erythrocyte Membrane
Exposure to Hexachlorocyclohexane (HCH) can lead to disorganization of the lipid bilayer in erythrocyte membranes, resulting in changes in membrane fluidity, osmotic fragility, and enzyme levels. This research provides insights into the cellular-level impacts of HCH exposure and its potential implications for human health (Bhalla & Agrawal, 1998).
Genetic Manipulations for HCH Degradation
Studies on the genetic manipulation of microorganisms for HCH degradation have been instrumental in advancing our understanding of bioremediation. These investigations explore how genetically altered microbes can degrade HCH isomers, offering potential solutions for addressing environmental contamination issues (Johri et al., 1996).
Neuroprotective Effects of HCA2 Activation
Recent research has highlighted the neuroprotective effects of the hydroxy-carboxylic acid receptor 2 (HCA2) activation by β-hydroxybutyrate (BHB), particularly in a stroke model. This finding is significant for understanding the mechanisms through which BHB provides neuroprotection, potentially informing therapeutic approaches for neurodegenerative diseases and stroke (Rahman et al., 2014).
Propriétés
Nom du produit |
HCH-acetylsalicortin |
|---|---|
Formule moléculaire |
C29H32O14 |
Poids moléculaire |
604.6 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6S)-5-acetyloxy-3,4-dihydroxy-6-[2-[(1-hydroxy-6-oxocyclohex-2-ene-1-carbonyl)oxymethyl]phenoxy]oxan-2-yl]methyl 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C29H32O14/c1-16(30)41-24-23(34)22(33)19(15-40-27(36)29(38)13-7-5-11-21(29)32)43-25(24)42-18-9-3-2-8-17(18)14-39-26(35)28(37)12-6-4-10-20(28)31/h2-3,6-9,12-13,19,22-25,33-34,37-38H,4-5,10-11,14-15H2,1H3/t19-,22-,23+,24-,25-,28?,29?/m1/s1 |
Clé InChI |
LZUGATSLHKVSGD-NQAYFINZSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2COC(=O)C3(C=CCCC3=O)O)COC(=O)C4(C=CCCC4=O)O)O)O |
SMILES canonique |
CC(=O)OC1C(C(C(OC1OC2=CC=CC=C2COC(=O)C3(C=CCCC3=O)O)COC(=O)C4(C=CCCC4=O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



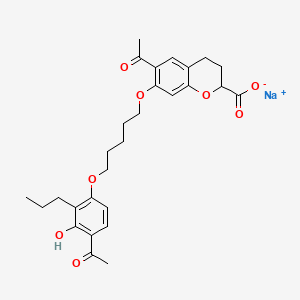
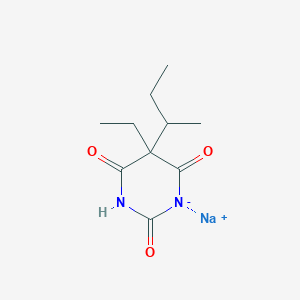
![2-[[4-(1-Pyrrolidinyl)-6-[2-(trifluoromethoxy)anilino]-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260076.png)
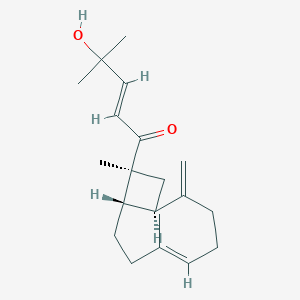


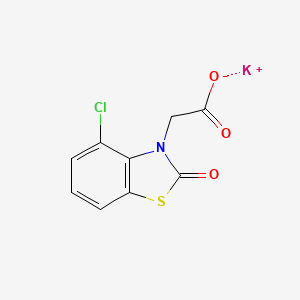

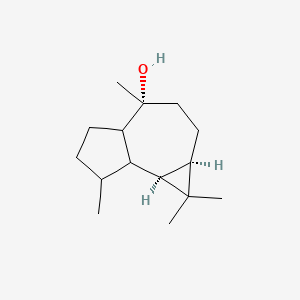

![(10S,13S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1260090.png)
![Tert-butyl N-[1-[4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B1260092.png)
